molecular formula C13H13N3O6 B559585 6-((2,4-Dinitrophenyl)amino)hexanoic acid CAS No. 10466-72-5

6-((2,4-Dinitrophenyl)amino)hexanoic acid

Cat. No.: B559585
CAS No.: 10466-72-5
M. Wt: 297.26 g/mol
InChI Key: ZYUWUKIAUDIXCQ-UHFFFAOYSA-N
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Description

6-((2,4-Dinitrophenyl)amino)hexanoic acid is a compound known for its amine-reactive properties. It is often used as a building block for developing probes that can be recognized by anti-dinitrophenyl antibodies. Additionally, it serves as an excellent amine-reactive Förster Resonance Energy Transfer (FRET) quencher when paired with tryptophan or tyrosine .

Mechanism of Action

Target of Action

DNP-X acid, also known as 6-((2,4-Dinitrophenyl)amino)hexanoic acid or N-(2,4-Dinitrophenyl)-6-aminohexanoic Acid, is an amine-reactive compound . It is recognized by anti-DNP antibodies , making these antibodies the primary targets of DNP-X acid. These antibodies play a crucial role in the immune response, specifically in the identification and neutralization of foreign objects such as bacteria and viruses .

Mode of Action

DNP-X acid interacts with its targets (anti-DNP antibodies) by binding to them . This interaction results in the formation of a probe that can be detected by these antibodies . This allows for the tracking of the compound within biological systems, which can be useful in various research and diagnostic applications .

Biochemical Pathways

It is known that dnp-x acid acts as a fret (fluorescence resonance energy transfer) quencher when paired with trp (tryptophan) or tyr (tyrosine) . FRET is a mechanism that describes energy transfer between two light-sensitive molecules. The quenching effect of DNP-X acid could potentially affect various biochemical pathways where FRET is involved, but more research is needed to fully understand these effects.

Pharmacokinetics

Studies on 2,4-dinitrophenol (dnp), a related compound, have shown that it exhibits significant nonlinear pharmacokinetics . This is attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney

Result of Action

The primary result of DNP-X acid’s action is the creation of a probe that can be detected by anti-DNP antibodies . This allows for the tracking of the compound within biological systems. Additionally, DNP-X acid acts as a FRET quencher when paired with Trp or Tyr , which could potentially influence various cellular processes where FRET is involved.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2,4-Dinitrophenyl)amino)hexanoic acid typically involves the reaction of 2,4-dinitrophenylamine with hexanoic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-((2,4-Dinitrophenyl)amino)hexanoic acid primarily undergoes substitution reactions due to its amine-reactive nature. It can react with various amines to form amide bonds .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are amide derivatives, which are useful in various biochemical applications .

Scientific Research Applications

6-((2,4-Dinitrophenyl)amino)hexanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the dinitrophenyl group and the hexanoic acid moiety, which provides both reactivity and stability. This makes it particularly useful in developing probes and quenchers for biochemical applications .

Properties

IUPAC Name

6-(2,4-dinitroanilino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O6/c16-12(17)4-2-1-3-7-13-10-6-5-9(14(18)19)8-11(10)15(20)21/h5-6,8,13H,1-4,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUWUKIAUDIXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146636
Record name 6-N-(2,4-Dinitrophenyl)aminohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10466-72-5
Record name Dinitrophenyl-ε-aminocaproic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10466-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-N-(2,4-Dinitrophenyl)aminohexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010466725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10466-72-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89627
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Record name 6-N-(2,4-Dinitrophenyl)aminohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,4-DINITROPHENYL)-6-AMINOHEXANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9DMK9DA99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is N-(2,4-Dinitrophenyl)-6-aminohexanoic acid used in these biosensors?

A1: N-(2,4-Dinitrophenyl)-6-aminohexanoic acid acts as a recognition element in these biosensors. It exhibits high affinity for anti-dinitrophenyl antibody (anti-DNP). [, ] This specific interaction forms the basis of detection. The DNP is immobilized on the sensor surface, and the binding of anti-DNP from the sample leads to a measurable change in the optical properties of the sensor.

Q2: How does the structure of N-(2,4-Dinitrophenyl)-6-aminohexanoic acid contribute to its function in this context?

A2: N-(2,4-Dinitrophenyl)-6-aminohexanoic acid possesses two key structural features essential for its role:

    1. Tubular optical waveguide-based particle plasmon resonance biosensor for label-free and real-time detection:
    2. Multiplex fiber-optic biosensor using multiple particle plasmon resonances:

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